

Commercial Sources and Purity of D-Leucinol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

D-Leucinol, a chiral amino alcohol, is a critical building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry plays a pivotal role in the biological activity of many molecules, making access to high-purity **D-Leucinol** essential for research and development. This guide provides an in-depth overview of the commercial availability of **D-Leucinol**, its typical purity levels, and detailed experimental protocols for its synthesis, purification, and analysis.

Commercial Availability and Purity

D-Leucinol is available from a variety of chemical suppliers, with purity levels typically ranging from 97% to over 99%. The most common analytical technique cited for purity assessment is gas chromatography (GC). Enantiomeric purity is also a critical parameter, often reported as enantiomeric excess (e.e.).

Below is a summary of representative commercial sources for **D-Leucinol** and their stated purity specifications. It is important to note that specifications can vary by lot and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.



Supplier	Product Number (Example)	Stated Purity	Analytical Method
Thermo Fisher Scientific	L13243	97%	GC
Sigma-Aldrich	298417	98%	Not specified
Chem-Impex	07354	≥ 99%	Assay
Tokyo Chemical Industry (TCI)	L0236	>97.0%	GC
Forcast Chemicals	Not specified	99%	Not specified

Potential Impurities

Commercially available **D-Leucinol** may contain several types of impurities, including:

- L-Leucinol: The enantiomeric impurity.
- D-Leucine: Unreacted starting material from the synthesis.
- Byproducts of Synthesis: Dependent on the synthetic route, these may include residual reagents and side-products.
- Water and Solvents: Residual moisture or solvents from the purification process.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **D-Leucinol**.

Synthesis of D-Leucinol via Reduction of D-Leucine

A common and effective method for the synthesis of **D-Leucinol** is the reduction of the carboxylic acid group of D-leucine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Reaction:



Materials:

- D-Leucine
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Sodium sulfate (anhydrous)
- 15% Sodium hydroxide solution
- Water

Procedure:

- An oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.
- Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
- Cool the suspension to 10°C in an ice bath.
- Add D-leucine (1 equivalent) portion-wise over 30 minutes, controlling the rate of addition to manage the evolution of hydrogen gas.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Reflux the reaction mixture for 16 hours.
- Cool the reaction mixture to 10°C in an ice bath and dilute with an equal volume of anhydrous diethyl ether.
- Quench the reaction by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then again with water. Caution: The quenching process is highly



exothermic and generates hydrogen gas.

- Stir the resulting white precipitate for 30 minutes.
- Filter the precipitate and wash it with diethyl ether.
- Combine the organic filtrates, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield crude D-Leucinol.

Purification of D-Leucinol

1. Vacuum Distillation

Crude **D-Leucinol** can be purified by vacuum distillation to remove non-volatile impurities and residual solvents.

Procedure:

- Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased.
- Add a stir bar to the distillation flask containing the crude D-Leucinol.
- Connect the apparatus to a vacuum source and a cold trap.
- Gradually reduce the pressure and begin heating the distillation flask.
- Collect the fraction that distills at the expected boiling point of **D-Leucinol** under the
 achieved pressure (literature boiling point is approximately 198-200 °C at atmospheric
 pressure).

2. Crystallization

For further purification, **D-Leucinol**, which can be a low-melting solid or a viscous liquid at room temperature, can be crystallized.

Procedure:



- Dissolve the crude **D-Leucinol** in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexane).
- Allow the solution to cool slowly to room temperature.
- If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.
- Dry the crystals under vacuum.

Purity Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method to assess the chemical purity of **D-Leucinol**. Due to its polar nature, derivatization is typically required to increase volatility.

Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA):

- Weigh approximately 2.5 mg of D-Leucinol into a reaction vial.
- Add 0.5 mL of MSTFA and 1 mL of acetonitrile.
- Cap the vial and heat at 60°C for 30 minutes.
- Cool the vial to room temperature before injection into the GC-MS.

GC-MS Conditions (Typical):

- Column: 5% phenyl methylpolysiloxane (e.g., TRACE TR-5), 30 m x 0.25 mm ID, 0.25 μm film thickness.
- Injector Temperature: 250°C.



- Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Detector: Mass Spectrometer (Scan mode for identification, SIM mode for quantification).
- 2. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is used to determine the enantiomeric purity of **D-Leucinol**. Polysaccharide-based chiral stationary phases are often effective for this separation.

HPLC Conditions (Typical):

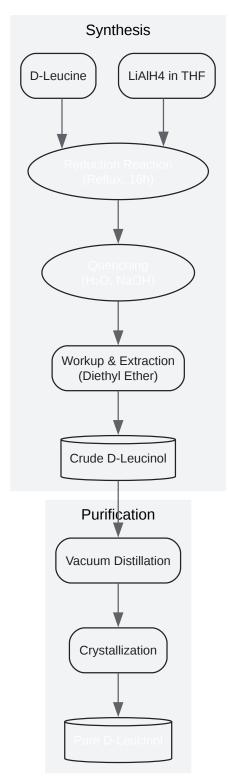
- Column: Chiralpak IA or a similar amylose-based chiral stationary phase, 250 x 4.6 mm, 5 μm particle size.
- Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 210 nm.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis, purification, and analysis of **D-Leucinol**.



Synthesis and Purification of D-Leucinol



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Caption: Workflow for the synthesis and purification of **D-Leucinol**.



Chemical Purity (GC-MS) Pure D-Leucinol Sample Enantiomeric Purity (Chiral HPLC) Chiral HPLC Analysis Enantiomeric Excess (% e.e.)

Purity Analysis of D-Leucinol

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Caption: Workflow for the purity analysis of **D-Leucinol**.

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